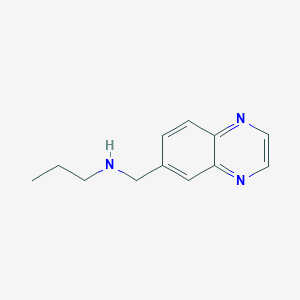

N-(quinoxalin-6-ylmethyl)propan-1-amine

Description

N-(quinoxalin-6-ylmethyl)propan-1-amine is a secondary amine derivative featuring a quinoxaline aromatic system linked to a propylamine chain via a methylene bridge. Quinoxaline, a bicyclic heteroaromatic compound with two nitrogen atoms at positions 1 and 4, confers unique electronic and steric properties to the molecule.

Properties

IUPAC Name |

N-(quinoxalin-6-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-5-13-9-10-3-4-11-12(8-10)15-7-6-14-11/h3-4,6-8,13H,2,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYCVCKOFHNHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC2=NC=CN=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between N-(quinoxalin-6-ylmethyl)propan-1-amine and related compounds:

Key Observations:

Aromatic System Influence: Quinoxaline (target compound) vs. Oxazole derivatives () exhibit lower aromaticity but include halogenated phenyl groups, which may improve lipophilicity and target affinity .

Amine Chain Modifications :

- Propargylamine () introduces rigidity and reactivity due to the alkyne bond, contrasting with the flexible propan-1-amine chain in the target compound .

- Methoxypropylamine () increases hydrophilicity, which could enhance solubility in aqueous environments .

Nucleophilic substitutions () yield solids with exceptional purity (>99.8%), indicating robust purification protocols .

Physical Properties :

- Solids () vs. Oils (): Crystalline solids are preferable for formulation stability, while oils may require derivatization for practical use.

Research Findings and Implications

- Biological Activity: Oxazole derivatives () demonstrate antiviral activity, implying that the target compound’s quinoxaline core could be explored for similar pharmacological applications.

- Solubility and Stability : The methoxypropyl chain in highlights the trade-off between hydrophilicity and steric bulk. The target compound’s unmodified propan-1-amine chain may offer a balance of solubility and metabolic stability .

- Synthetic Challenges : Propargylamine synthesis () requires specialized catalysts, whereas the target compound’s simpler structure might allow for cost-effective production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.